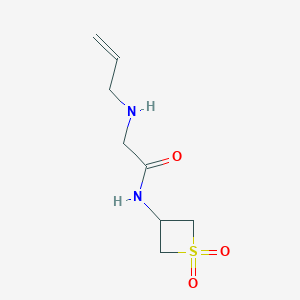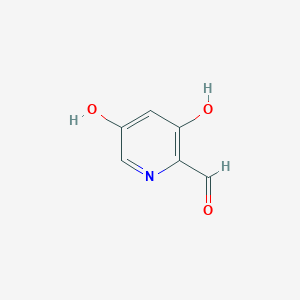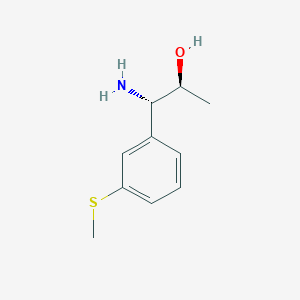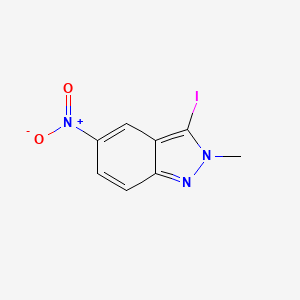![molecular formula C34H30N6O8S B13029863 (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)
(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate” is a complex organic molecule that features multiple functional groups, including benzoyloxy, isobutyramido, and triazolopyrimidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the tetrahydrothiophene core: This could be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the triazolopyrimidinyl group: This might involve a cycloaddition reaction between an azide and an alkyne, followed by further functionalization.
Attachment of the benzoyloxy groups: This could be done through esterification reactions using benzoyl chloride and the corresponding alcohol groups.
Addition of the isobutyramido group: This could involve an amidation reaction using isobutyric acid and an amine group on the intermediate compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to maximize yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidinyl group can be reduced under specific conditions.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolopyrimidinyl derivatives.
Substitution: Compounds with different functional groups replacing the benzoyloxy groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biology, the compound might be studied for its potential biological activity
Medicine
In medicine, the compound could be investigated for its therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. The triazolopyrimidinyl group might interact with enzymes or receptors, modulating their activity. The benzoyloxy and isobutyramido groups could also contribute to binding interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
- (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-methylamido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the triazolopyrimidinyl group, in particular, distinguishes it from many other compounds and suggests potential biological activity.
Propriétés
Formule moléculaire |
C34H30N6O8S |
|---|---|
Poids moléculaire |
682.7 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]thiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H30N6O8S/c1-19(2)28(41)36-34-35-27-24(29(42)37-34)38-39-40(27)30-26(48-33(45)22-16-10-5-11-17-22)25(47-32(44)21-14-8-4-9-15-21)23(49-30)18-46-31(43)20-12-6-3-7-13-20/h3-17,19,23,25-26,30H,18H2,1-2H3,(H2,35,36,37,41,42)/t23-,25-,26-,30-/m1/s1 |
Clé InChI |
SRYXMOWEXPUPLH-NYBSAPDNSA-N |
SMILES isomérique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](S3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(S3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine](/img/structure/B13029783.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)

![Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13029790.png)




![4'-Methyl-[2,2'-bipyridin]-4-amine](/img/structure/B13029816.png)


![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)

